3-(2,4-DICHLOROPHENYL)-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2,4-Dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features multiple fused rings, including tetrazole, pyridine, triazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach is to start with the preparation of the tetrazole and triazole intermediates, followed by their cyclization with the appropriate thiadiazole precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that can be easily controlled and monitored. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where chlorine can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for synthesizing other complex heterocyclic compounds and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s multiple ring systems allow it to bind to various biological targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2,4-triazole
- 6-(2,4-Dichlorophenyl)-1,2,3,4-tetrazole
- 7-(2,4-Dichlorophenyl)-1,3,4-thiadiazole
Uniqueness
3-(2,4-Dichlorophenyl)-6-[1,2,3,4]tetrazolo[1,5-a]pyridin-7-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(tetrazolo[1,5-a]pyridin-7-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N8S/c15-8-1-2-9(10(16)6-8)12-18-19-14-24(12)20-13(25-14)7-3-4-23-11(5-7)17-21-22-23/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAFWMHANZBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CC5=NN=NN5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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